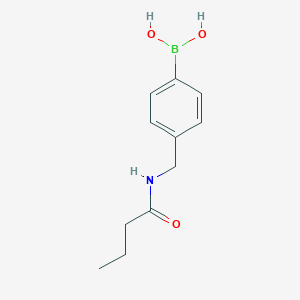

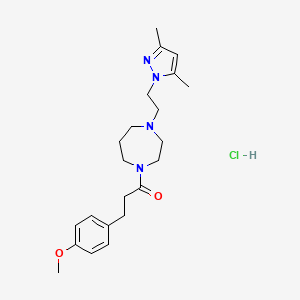

(4-(Butyramidomethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Butyramidomethyl)phenyl)boronic acid, also known as BAPMA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including chemistry, biology, and medicine. In

Wissenschaftliche Forschungsanwendungen

Carbohydrate Binding

(4-(Butyramidomethyl)phenyl)boronic acid, as part of a class of boronic acids, shows potential in carbohydrate binding. Ortho-hydroxyalkyl arylboronic acids, for instance, have demonstrated an ability to complex with hexopyranosides, mainly using their 4,6-diol, under physiologically relevant conditions. This is significant due to the prevalence of 4,6-diols in cell-surface glycoconjugates, suggesting possible applications in designing oligomeric receptors and sensors for cell-surface glycoconjugates recognition (Dowlut & Hall, 2006).

Structural Studies and Multifunctional Applications

The compound's structure allows for various multifunctional applications. For example, derivatives of this compound, with additional introduction of an aminophosphonic acid group into boronic acid, offer new opportunities for application in diverse fields. Structural studies of such compounds have been conducted, shedding light on their potential uses (Zhang et al., 2017).

Sugar Extraction and Purification

Research has explored the use of boronic acids, including variants similar to (4-(Butyramidomethyl)phenyl)boronic acid, in the extraction and purification of sugars from hemicellulose hydrolysates. This process demonstrated the potential to produce high-concentration sugar solutions suitable for fermentation, highlighting an application in biofuel production and related areas (Griffin & Shu, 2004).

Sensor Development and Optical Properties

These boronic acids have also been utilized in developing sensors, particularly in the context of saccharide recognition. Phenyl boronic acids grafted onto polyethylene glycol-wrapped carbon nanotubes have demonstrated changes in photoluminescence in response to saccharide binding, indicating potential applications in chemical sensing and diagnostics (Mu et al., 2012).

Glycosidation Processes

Boronic acids serve as phase-transfer reagents in Fischer glycosidations, a chemical process important in carbohydrate chemistry. Their presence alters the course of reactions and enables the synthesis of functionalized glycosides, which are significant in various biomedical and chemical synthesis applications (Manhas & Taylor, 2017).

Complex Formation and Analysis

Boronic acids like (4-(Butyramidomethyl)phenyl)boronic acid are known to form complexes with various hydrogen bond acceptors. These complexes have been analyzed using density functional theory, revealing insights into their stability and potential applications in areas such as sensor technology and material science (Sharma & Bhattacharyya, 2017).

Photodynamics and Structural Control

The structure of boronic acids significantly affects their photodynamic properties. For example, research on boron-dipyrrin complexes, which are closely related to (4-(Butyramidomethyl)phenyl)boronic acid, has demonstrated the influence of structural elements on fluorescence yields and excited-state dynamics. This has implications for their use in dye development and photonic applications (Kee et al., 2005).

Amidation Catalyst

Certain derivatives of boronic acids, including those similar to (4-(Butyramidomethyl)phenyl)boronic acid, have been used as catalysts in dehydrative amidation processes between carboxylic acids and amines. This catalytic activity is crucial in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).

Biomedical Applications

Boronic acid polymers, which can be derived from compounds like (4-(Butyramidomethyl)phenyl)boronic acid, have found applications in various biomedical fields, including treatments for HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Wirkmechanismus

Target of Action

The primary target of (4-(Butyramidomethyl)phenyl)boronic acid, also known as phenylboronic acid (PBA), is the glycan domain of antibodies . The compound has a receptor-like ability to bind to these targets .

Mode of Action

PBA interacts with its targets through a dynamic covalent interaction . This interaction involves the formation of a covalent bond between the boronic acid and saccharides present in the glycan chains of antibodies . This bond is reversible and can be broken under certain conditions .

Biochemical Pathways

The interaction of PBA with the glycan chains of antibodies affects the saccharide detection pathway . The compound’s ability to bind 1,2 and 1,3- cis -diols motifs of carbohydrates has been used for the development of synthetic ‘boron-lectins’ . These boron-lectins can be used for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .

Pharmacokinetics

It is known that pba-functionalized polymers synthesized in dmso display a high binding affinity and a relatively high binding capacity . They show dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) .

Result of Action

The molecular and cellular effects of PBA’s action primarily involve the selective recognition and binding of cis-diol containing molecules . These include nucleosides, catechols, saccharides, and glycoproteins . This selective binding can improve the detection sensitivity and accuracy of these target molecules in various applications .

Action Environment

The action, efficacy, and stability of PBA can be influenced by environmental factors. For instance, the pH of the environment can affect the formation and dissociation of the covalent complex between PBA and the cis-diol group . Under high pH conditions, PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol . This pH-dependent behavior allows PBA to be used in the development of pH-responsive materials .

Eigenschaften

IUPAC Name |

[4-[(butanoylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-11(14)13-8-9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZFBSKNXRIJHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)

![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)

![N'-(3-chloro-4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2374589.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)